molecular formula C9H14O B13113025 Cyclonon-5-ynol

Cyclonon-5-ynol

Cat. No.: B13113025
M. Wt: 138.21 g/mol
InChI Key: XCTVPNZPDULRFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclonon-5-ynol is a medium-ring cycloalkyne with a hydroxyl group attached to the fifth carbon of the nine-membered ring. This compound is of significant interest due to its unique structural properties and reactivity, making it a valuable substrate in various synthetic and industrial applications.

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

cyclonon-5-yn-1-ol

InChI

InChI=1S/C9H14O/c10-9-7-5-3-1-2-4-6-8-9/h9-10H,3-8H2

InChI Key

XCTVPNZPDULRFJ-UHFFFAOYSA-N

Canonical SMILES

C1CC#CCCCC(C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclonon-5-ynol can be synthesized through several methods. One common approach involves the reaction of 1-bromo-trans-cycloalkene derivatives with potassium t-butoxide in anhydrous dimethyl sulphoxide solution at room temperature. This reaction yields the corresponding cycloalkyne, which can then be converted into this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Cyclonon-5-ynol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne bond can be reduced to form a cycloalkane or cycloalkene.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products:

    Oxidation: Cyclonon-5-one.

    Reduction: Cyclononane or cyclononene.

    Substitution: Cyclonon-5-yl chloride or bromide.

Scientific Research Applications

Cyclonon-5-ynol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of cyclonon-5-ynol involves its interaction with various molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The hydroxyl group can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Cyclonon-5-ynol can be compared with other medium-ring cycloalkynes and hydroxylated cycloalkynes, such as:

    Cyclonon-1-en-5-yne: Similar structure but with a double bond, leading to different reactivity.

    Cyclonon-2-ynol: Hydroxyl group at a different position, affecting its chemical behavior.

    Cyclonon-1-en-3-yne: Another isomer with distinct properties and applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.